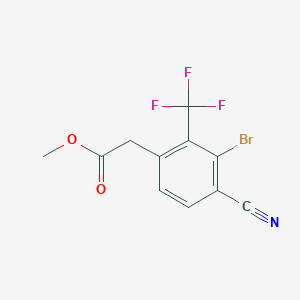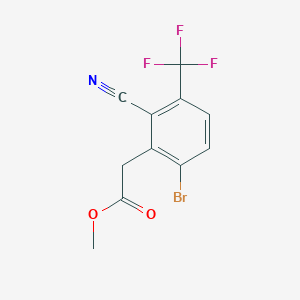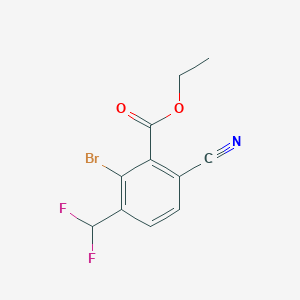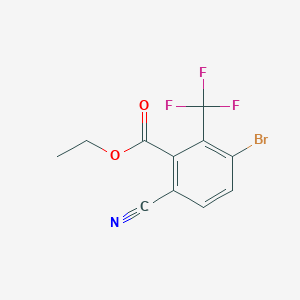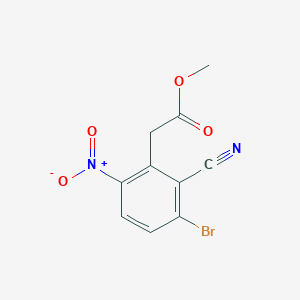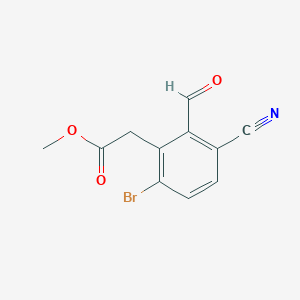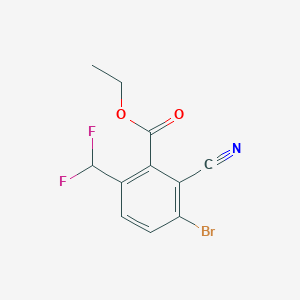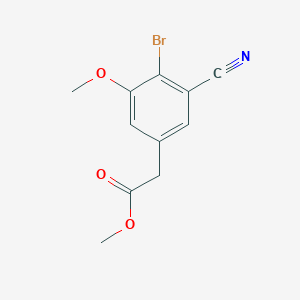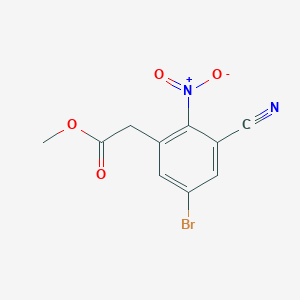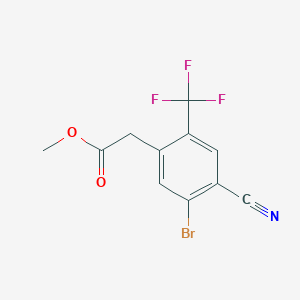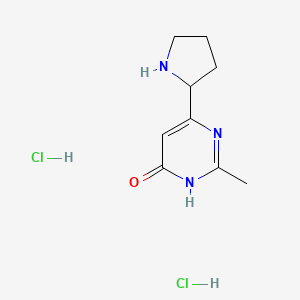
2-メチル-6-(ピロリジン-2-イル)ピリミジン-4-オール 二塩酸塩
説明
2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride is a chemical compound with the molecular formula C9H15Cl2N3O . It is a derivative of pyrimidine, a six-membered ring with two nitrogen atoms, which is a fundamental structure in many biological compounds .
Chemical Reactions Analysis
The pyrrolidine ring in this compound is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis, has been used to obtain a series of new derivatives .Physical And Chemical Properties Analysis
The molecular weight of 2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride is 252.14 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources retrieved.科学的研究の応用
抗線維化作用
ピリミジン誘導体は、潜在的な抗線維化作用について研究されています。 これらの化合物は、コラーゲンの発現を阻害し、細胞培養培地中のヒドロキシプロリン含有量を減少させることが可能であり、新しい抗線維化薬を開発する可能性を示唆しています .
抗菌作用
一部のピリミジン誘導体は、抗菌作用を示します。 これは、さまざまな細菌や真菌感染症に効果的な、新しい抗菌剤の開発のための候補となります .
抗ウイルス用途
ピリミジン誘導体の抗ウイルス特性は、ウイルス感染症の治療法の研究開発に役立ちます。 その作用機序は、多くの場合、ウイルス複製プロセスを阻害することに関与しています .
抗腫瘍の可能性
ピリミジン誘導体は、抗腫瘍活性により、がん研究で有望視されています。 それらは、がん細胞の増殖と生存に関与する特定の経路を標的にすることにより機能する可能性があります .
植物の生育促進
特定のピリミジン誘導体は、植物の生育を促進することが判明しています。 この用途は、農業において作物の収量を増やし、植物の健康を改善するために有益となる可能性があります .
複素環式化合物の合成
ピリミジン誘導体は、潜在的な生物活性を持つ新規複素環式化合物の合成に使用されます。 これらの合成された化合物は、さまざまな医薬品の開発の基礎となる可能性があります .
将来の方向性
The future directions for this compound could involve further exploration of its potential biological activities. Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities . Therefore, this compound could be a potential candidate for further pharmacological studies.
作用機序
Target of Action
It’s worth noting that pyrrolidine derivatives are widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases .
Mode of Action
Compounds with a pyrrolidine ring are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
Result of Action
Some pyrrolidine derivatives have shown a pronounced plant growth stimulating effect .
生化学分析
Biochemical Properties
2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a decrease in collagen production, which may have implications in various physiological and pathological processes.
Cellular Effects
The effects of 2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to suppress the production of collagen in vitro . This suppression is likely due to its inhibitory effect on collagen prolyl-4-hydroxylase, leading to altered gene expression and metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride exerts its effects through specific binding interactions with biomolecules. It binds to the active site of collagen prolyl-4-hydroxylase, inhibiting its enzymatic activity . This inhibition results in decreased collagen synthesis, which can affect various cellular functions. Additionally, it may influence other enzymes and proteins involved in cellular metabolism and gene expression, further contributing to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that its inhibitory effect on collagen synthesis can persist over extended periods, suggesting that it remains stable and active in vitro
Dosage Effects in Animal Models
The effects of 2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride vary with different dosages in animal models. At lower doses, it may exhibit a growth-stimulating effect, while higher doses can lead to toxicity and adverse effects . These threshold effects highlight the importance of dosage optimization in experimental settings to achieve the desired outcomes without causing harm to the subjects.
Metabolic Pathways
2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels within the cell. For instance, its interaction with collagen prolyl-4-hydroxylase affects the synthesis of collagen, a critical component of the extracellular matrix . This interaction can lead to changes in the overall metabolic balance within the cell.
Transport and Distribution
The transport and distribution of 2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride within cells and tissues are essential for its biochemical effects. It is likely transported by specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it may accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride is crucial for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity and interactions with other biomolecules, further contributing to its biochemical and cellular effects.
特性
IUPAC Name |
2-methyl-4-pyrrolidin-2-yl-1H-pyrimidin-6-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.2ClH/c1-6-11-8(5-9(13)12-6)7-3-2-4-10-7;;/h5,7,10H,2-4H2,1H3,(H,11,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPHXCBSLOEBLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2CCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





